molecular formula C13H20N4O2 B5335758 2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide

2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B5335758
M. Wt: 264.32 g/mol
InChI Key: SLYRJWWNKRUMBO-UHFFFAOYSA-N
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Description

2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as HMPA and is a derivative of the pyridine family. HMPA has been found to have a wide range of applications in various fields of scientific research, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of HMPA is not fully understood, but it is believed to involve the disruption of hydrogen bonding between water molecules and biomolecules. This disruption leads to an increase in the solubility of proteins and other biomolecules in aqueous solutions.
Biochemical and Physiological Effects:
HMPA has been found to have a range of biochemical and physiological effects. In addition to its solubilizing properties, HMPA has been found to enhance the activity of certain enzymes and to stabilize protein structures. HMPA has also been shown to have antioxidant properties, which may make it useful for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of HMPA is its ability to solubilize proteins and other biomolecules. This makes it an ideal reagent for various biochemical assays. However, HMPA also has some limitations. It can be toxic to cells at high concentrations and can interfere with certain assays.

Future Directions

There are several future directions for research on HMPA. One area of interest is the development of new solubilizing agents that are more effective and less toxic than HMPA. Another area of interest is the investigation of HMPA's potential applications in drug development, particularly in the development of new drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of HMPA and its biochemical and physiological effects.

Synthesis Methods

The synthesis of HMPA involves a series of chemical reactions, starting with the reaction of 2-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]acetamide with sodium hydroxide. This reaction results in the formation of the intermediate compound, 2-hydroxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]acetamide, which is then further reacted with formaldehyde to yield the final product, HMPA.

Scientific Research Applications

HMPA has been extensively studied for its potential applications in scientific research. One of the primary applications of HMPA is in the field of biochemistry, where it is used as a solubilizing agent for proteins and other biomolecules. HMPA has been found to be highly effective in solubilizing proteins, which makes it an ideal reagent for various biochemical assays.

Properties

IUPAC Name

2-hydroxy-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-16-5-7-17(8-6-16)13-11(3-2-4-14-13)9-15-12(19)10-18/h2-4,18H,5-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYRJWWNKRUMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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